N-Acetylmuramic acid-azide
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Overview
Description
N-Acetylmuramic acid-azide is a derivative of N-acetylmuramic acid, a key component of bacterial peptidoglycans. This compound is particularly notable for its use in bioorthogonal labeling and click chemistry, which allows for the visualization and study of bacterial cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylmuramic acid-azide typically involves the modification of N-acetylmuramic acidThe reaction conditions often involve the use of azide salts and appropriate solvents to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-acetylmuramic acid-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry to facilitate the cycloaddition of azides and alkynes.
Azide Salts: Utilized in the initial synthesis of this compound.
Major Products
Scientific Research Applications
N-acetylmuramic acid-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of bacterial cell wall dynamics and peptidoglycan biosynthesis.
Industry: Utilized in the production of fluorescently labeled peptidoglycans for various analytical techniques.
Mechanism of Action
N-acetylmuramic acid-azide exerts its effects primarily through its incorporation into bacterial peptidoglycans. The azide group allows for bioorthogonal labeling, enabling the visualization of bacterial cell walls. This compound targets the peptidoglycan biosynthesis pathway, interacting with enzymes involved in the incorporation of N-acetylmuramic acid into the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine: Another component of bacterial peptidoglycans, often used in similar labeling techniques.
N-acetylmuramic acid: The parent compound of N-acetylmuramic acid-azide, lacking the azide group.
Uniqueness
This compound is unique due to its azide group, which allows for specific and efficient bioorthogonal labeling through click chemistry. This makes it particularly valuable for studying bacterial cell wall dynamics and developing new diagnostic and therapeutic tools .
Properties
Molecular Formula |
C11H18N4O8 |
---|---|
Molecular Weight |
334.28 g/mol |
IUPAC Name |
(2R)-2-[(3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C11H18N4O8/c1-4(10(19)20)22-9-7(14-6(17)2-13-15-12)11(21)23-5(3-16)8(9)18/h4-5,7-9,11,16,18,21H,2-3H2,1H3,(H,14,17)(H,19,20)/t4-,5-,7-,8-,9-,11?/m1/s1 |
InChI Key |
BDRSICZLRYBNHJ-HONWWXKESA-N |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CN=[N+]=[N-])O)CO)O |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
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